molecular formula C7H5BrFNO3 B3213985 (4-Bromo-5-fluoro-2-nitrophenyl)methanol CAS No. 1132682-66-6

(4-Bromo-5-fluoro-2-nitrophenyl)methanol

Cat. No. B3213985
CAS RN: 1132682-66-6
M. Wt: 250.02 g/mol
InChI Key: KJZQNHBUBHQJLB-UHFFFAOYSA-N
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Description

“(4-Bromo-5-fluoro-2-nitrophenyl)methanol” is a chemical compound with the CAS Number 1132682-66-6 . It has a linear formula of C7H5BrFNO3 . The compound is a light yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 250.02 . It is a light yellow solid at room temperature .

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-Bromo-5-fluoro-2-nitrophenyl)methanol is its versatility. It can be used in a variety of scientific research applications, and it has been shown to be a useful tool in drug discovery and organic synthesis. However, one limitation is that it may have potential toxicity, and further studies are needed to determine its safety profile.

Future Directions

There are many future directions for the study of (4-Bromo-5-fluoro-2-nitrophenyl)methanol. One possible direction is the development of new drugs based on its structure. Another direction is the exploration of its potential in bioimaging studies. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety profile.
In conclusion, this compound is a versatile molecule that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and may have potential as a lead compound for the development of new drugs. Further studies are needed to fully understand its mechanism of action and to determine its safety profile.

Scientific Research Applications

(4-Bromo-5-fluoro-2-nitrophenyl)methanol has been used in a variety of scientific research applications. One of the most promising applications is in the field of drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs. It has also been used as a reagent in organic synthesis and as a fluorescent probe in bioimaging studies.

properties

IUPAC Name

(4-bromo-5-fluoro-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQNHBUBHQJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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